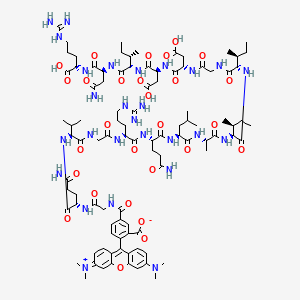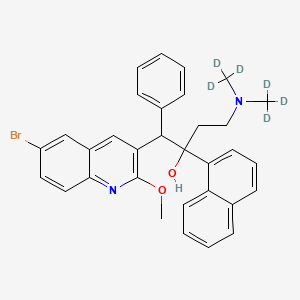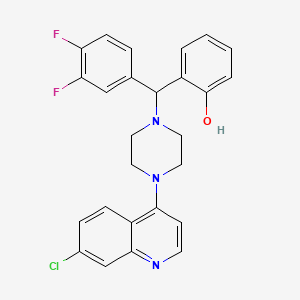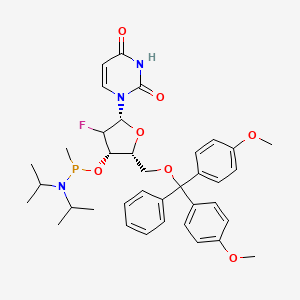
Bak BH3 (72-87), TAMRA-labeled
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bak BH3 (72-87), TAMRA-labeled: is a synthetic peptide derived from the BH3 domain of the Bak protein. This peptide is labeled with 5-carboxytetramethylrhodamine (TAMRA) at the N-terminus, which allows for fluorescence detection. The Bak BH3 domain is known for its high-affinity binding to the Bcl-XL protein, a member of the Bcl-2 family, which plays a crucial role in regulating apoptosis (programmed cell death) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bak BH3 (72-87), TAMRA-labeled involves solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The TAMRA label is introduced at the N-terminus during the synthesis process. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up using preparative HPLC systems .
化学反应分析
Types of Reactions: Bak BH3 (72-87), TAMRA-labeled primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary function is to bind to the Bcl-XL protein with high affinity.
Common Reagents and Conditions: The synthesis of this compound involves standard peptide synthesis reagents such as Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection reagents (e.g., piperidine). The TAMRA label is introduced using TAMRA-NHS ester under mild conditions .
Major Products Formed: The major product formed is the Bak BH3 (72-87) peptide labeled with TAMRA at the N-terminus. This product is used for fluorescence-based assays to study protein-protein interactions and apoptosis mechanisms .
科学研究应用
Chemistry: In chemistry, Bak BH3 (72-87), TAMRA-labeled is used as a tool to study protein-protein interactions, particularly those involving the Bcl-2 family of proteins. Its fluorescent label allows for easy detection and quantification of binding events .
Biology: In biological research, this peptide is used to investigate the mechanisms of apoptosis. By binding to Bcl-XL, it can help elucidate the role of Bcl-2 family proteins in cell death pathways. It is also used in studies involving cancer cells, where dysregulation of apoptosis is a common feature .
Medicine: In medical research, this compound is used to develop and test new therapeutic strategies targeting apoptosis. It can serve as a model compound for designing drugs that modulate the activity of Bcl-2 family proteins, which are implicated in various diseases, including cancer .
Industry: In the pharmaceutical industry, this peptide is used in drug discovery and development processes. Its ability to bind specifically to Bcl-XL makes it a valuable tool for screening potential drug candidates that target apoptosis pathways .
作用机制
Bak BH3 (72-87), TAMRA-labeled exerts its effects by binding to a surface pocket on the Bcl-XL protein. This binding is essential for the death antagonist function of Bcl-XL. By occupying this pocket, the peptide inhibits the anti-apoptotic activity of Bcl-XL, thereby promoting apoptosis. The molecular targets involved include the Bcl-2 family proteins, and the pathways affected are those regulating cell survival and death .
相似化合物的比较
Bax BH3 (72-87), TAMRA-labeled: Another peptide derived from the BH3 domain of Bax, which also binds to Bcl-XL but with different binding affinities and specificities.
Bim BH3 (72-87), TAMRA-labeled: Derived from the BH3 domain of Bim, this peptide also targets Bcl-2 family proteins but may have different biological effects.
Uniqueness: Bak BH3 (72-87), TAMRA-labeled is unique due to its specific sequence and high-affinity binding to Bcl-XL. This specificity makes it a valuable tool for studying the role of Bcl-XL in apoptosis and for developing targeted therapies .
属性
分子式 |
C97H145N27O28 |
|---|---|
分子量 |
2137.4 g/mol |
IUPAC 名称 |
5-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C97H145N27O28/c1-16-47(8)78(91(145)109-44-73(130)113-64(40-74(131)132)88(142)117-65(41-75(133)134)89(143)121-79(48(9)17-2)92(146)118-63(39-70(100)127)87(141)115-61(95(150)151)22-20-34-106-97(103)104)122-93(147)80(49(10)18-3)120-81(135)50(11)110-86(140)62(35-45(4)5)116-84(138)60(30-32-69(99)126)114-83(137)58(21-19-33-105-96(101)102)111-72(129)43-108-90(144)77(46(6)7)119-85(139)59(29-31-68(98)125)112-71(128)42-107-82(136)51-23-26-54(57(36-51)94(148)149)76-55-27-24-52(123(12)13)37-66(55)152-67-38-53(124(14)15)25-28-56(67)76/h23-28,36-38,45-50,58-65,77-80H,16-22,29-35,39-44H2,1-15H3,(H33-,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,151)/t47-,48-,49-,50-,58-,59-,60-,61-,62-,63-,64-,65-,77-,78-,79-,80-/m0/s1 |
InChI 键 |
ZTUKAIZGSRBZCA-GBFAFEIISA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)C(=O)[O-] |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)


![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)


![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)


methyl phosphate](/img/structure/B12381873.png)
![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)

